

Application Note: Synthesis of 2-[(3-Hydroxyphenyl)formamido]acetamide

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Compound of Interest

Compound Name:	2-[(3-Hydroxyphenyl)formamido]acetamide
CAS No.:	1019353-72-0
Cat. No.:	B1517085

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Executive Summary & Structural Analysis

The target compound, often cataloged as **2-[(3-Hydroxyphenyl)formamido]acetamide**, is structurally a benzamide derivative. The nomenclature "phenylformamido" in this context is a non-standard synonym for "benzamido" (derived from benzoic acid), rather than a formamide group attached to a phenyl ring.

- Systematic Name: N-(2-amino-2-oxoethyl)-3-hydroxybenzamide
- CAS Number: 1019353-72-0[1]
- Molecular Formula: C₉H₁₀N₂O₃[2]
- Molecular Weight: 194.19 g/mol
- Core Scaffold: Benzamide linked to a glycinamide moiety.

Synthetic Strategy: The most robust synthetic route involves the direct amide coupling of 3-hydroxybenzoic acid with glycine hydrochloride. Due to the presence of a free phenolic hydroxyl group, mild coupling conditions (e.g., EDC/HOBt or HATU) are preferred over acid chloride methods to avoid oligomerization or the need for extensive protecting group strategies.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the activation of the carboxylic acid of 3-hydroxybenzoic acid to form an active ester, which is subsequently attacked by the primary amine of glycine.

Retrosynthetic Disconnection: Target Molecule \Rightarrow 3-Hydroxybenzoic Acid + Glycine

Key Mechanistic Steps:

- **Activation:** The carboxylic acid reacts with the coupling agent (e.g., EDC) to form an O-acylisourea intermediate.
- **Stabilization:** HOBt (or HOAt) attacks the intermediate to form a less prone-to-racemization and more stable active ester.
- **Coupling:** The nucleophilic amine of glycine attacks the active ester, expelling HOBt and forming the amide bond.

Experimental Protocol

Safety Precaution:

- **Hazard:** Reagents such as EDC and DIPEA are irritants. DMF is a reproductive toxin.
- **Control:** Perform all operations in a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

Materials

Reagent	Equiv.	Role
3-Hydroxybenzoic acid	1.0	Starting Material (Acid)
Glycinamide HCl	1.1	Starting Material (Amine)
EDC·HCl	1.2	Coupling Agent
HOBt (anhydrous)	1.2	Additive (Suppress Racemization)
DIPEA (Hünig's Base)	2.5	Base (Neutralize HCl)
DMF (Anhydrous)	Solvent	Reaction Medium

Step-by-Step Procedure

Step 1: Activation of the Acid

- In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid (10 mmol, 1.38 g) in anhydrous DMF (20 mL).
- Cool the solution to 0°C using an ice-water bath.
- Add HOBt (12 mmol, 1.62 g) and EDC·HCl (12 mmol, 2.30 g) in a single portion.
- Stir at 0°C for 30 minutes to generate the active benzotriazole ester.

Step 2: Amide Coupling

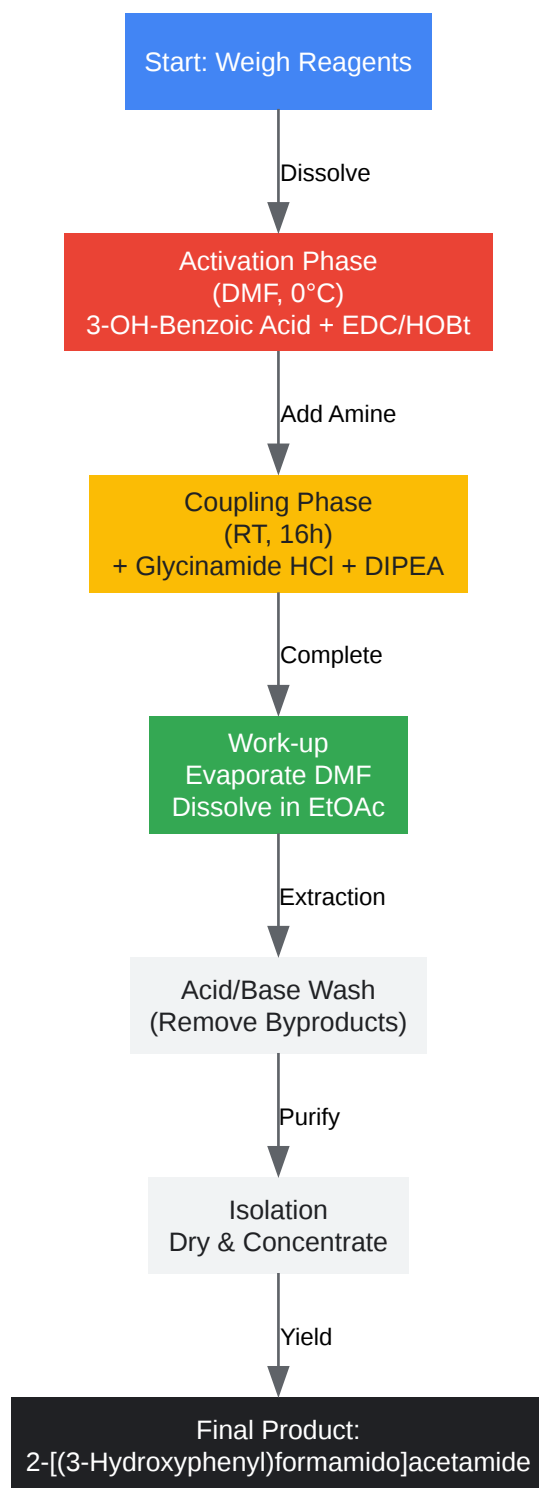
- Add Glycinamide hydrochloride (11 mmol, 1.21 g) to the reaction mixture.
- Dropwise, add DIPEA (25 mmol, 4.35 mL) to the mixture. Note: Ensure the pH is basic (pH ~8) to liberate the free amine from the hydrochloride salt.
- Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
- Stir continuously for 12–16 hours under an inert atmosphere (Nitrogen or Argon).

Step 3: Work-up and Isolation

- Concentration: Remove the majority of DMF under reduced pressure (rotary evaporator) at 50°C.
- Precipitation: Dilute the residue with Ethyl Acetate (50 mL) and wash with:
 - 10% Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine and DIPEA.
 - Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid and HOBT.
 - Brine (1 x 30 mL).
- Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: If the crude product is not sufficiently pure, recrystallize from Ethanol/Water or purify via flash column chromatography (Eluent: DCM/MeOH 95:5).

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.



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Figure 1: Step-by-step synthesis workflow for amide coupling using EDC/HOBt methodology.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical data should be verified:

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 9.60 (s, 1H, -OH)
 - δ 8.50 (t, 1H, Amide NH)
 - δ 7.30 (m, 3H, Aromatic protons)
 - δ 6.95 (m, 1H, Aromatic proton)
 - δ 7.10 & 7.40 (br s, 2H, Terminal Amide NH_2)
 - δ 3.80 (d, 2H, $-\text{CH}_2-$)
- LC-MS:
 - Expected Mass $[\text{M}+\text{H}]^+$: 195.2 m/z.
 - Purity > 95% by UV integration (254 nm).

References

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